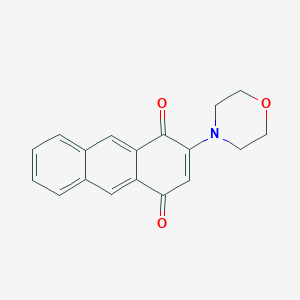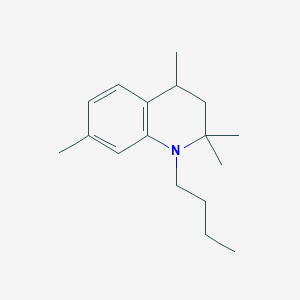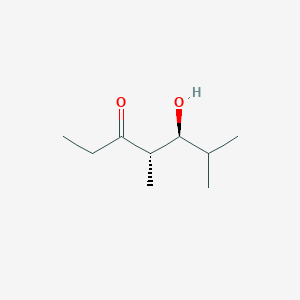
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- is a chiral organic compound with the molecular formula C9H18O2. This compound is known for its presence in certain pheromones and has been studied for its role in chemical communication among insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- can be achieved through enantioselective reactions. One common method involves the use of enantioselective transesterification reactions catalyzed by Candida antarctica lipase B. This method allows for the separation of stereoisomers and the assignment of absolute configurations by NMR .
Industrial Production Methods
the use of advanced chromatographic techniques and enantioselective catalysts are essential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Heptanone, 4,6-dimethyl-5-oxo-.
Reduction: Formation of 3-Heptanol, 5-hydroxy-4,6-dimethyl-.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- has several scientific research applications:
Chemistry: Used as a model compound in studies of enantioselective synthesis and chiral separation techniques.
Biology: Studied for its role in insect pheromones and chemical communication.
Industry: Utilized in the synthesis of specialized chemicals and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- involves its interaction with olfactory receptor neurons (ORNs) in insects. These neurons are specialized to detect specific stereoisomers of the compound, leading to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptors that are stereoselective, meaning they can distinguish between different stereoisomers .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3,5-heptanedione: Another compound involved in insect pheromones.
3,5-Dimethyl-4-heptanone: A structurally similar compound with different functional groups .
Uniqueness
3-Heptanone, 5-hydroxy-4,6-dimethyl-, (4S,5S)- is unique due to its specific stereochemistry, which plays a crucial role in its biological activity. The presence of both hydroxyl and carbonyl groups in a chiral environment makes it a valuable compound for studying enantioselective reactions and olfactory responses in insects .
Propiedades
Número CAS |
324535-59-3 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(4S,5S)-5-hydroxy-4,6-dimethylheptan-3-one |
InChI |
InChI=1S/C9H18O2/c1-5-8(10)7(4)9(11)6(2)3/h6-7,9,11H,5H2,1-4H3/t7-,9+/m1/s1 |
Clave InChI |
BIEQEQORPVLGMS-APPZFPTMSA-N |
SMILES isomérico |
CCC(=O)[C@@H](C)[C@H](C(C)C)O |
SMILES canónico |
CCC(=O)C(C)C(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)

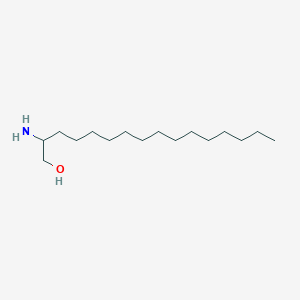
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)

![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
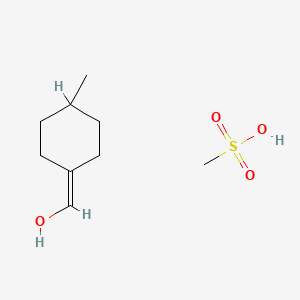
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
